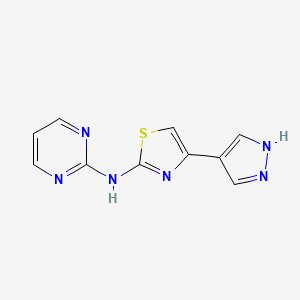
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolyl group attached to a thiazolyl ring, which is further linked to a pyrimidinyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the pyrazolyl and thiazolyl intermediates. These intermediates are then coupled with the pyrimidinyl group under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, pyridine, and various bases to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the pyrimidinyl group to produce derivatives with different functional groups.
Substitution: : The pyrazolyl and thiazolyl rings can undergo nucleophilic substitution reactions with various reagents.
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines, alcohols, and halides are used in substitution reactions.
Oxidation: : Sulfoxides and sulfones are common products.
Reduction: : Reduced pyrimidinyl derivatives.
Substitution: : Substituted pyrazolyl and thiazolyl derivatives.
Applications De Recherche Scientifique
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
4-(1H-pyrazol-4-yl)pyridine: : Similar pyrazolyl group but different heterocyclic ring.
4-(1H-pyrazol-4-yl)benzoic acid: : Similar pyrazolyl group but different functional group.
1,4-Di(1H-pyrazol-4-yl)benzene: : Similar pyrazolyl groups but different core structure.
These compounds share structural similarities but differ in their functional groups and core structures, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C10H8N6S |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8N6S/c1-2-11-9(12-3-1)16-10-15-8(6-17-10)7-4-13-14-5-7/h1-6H,(H,13,14)(H,11,12,15,16) |
Clé InChI |
KFPNLVMHHHVXTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NC2=NC(=CS2)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















